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Compound of Interest

Compound Name: 5-Amino-2-bromobenzoic acid

Cat. No.: B1271508

An In-depth Technical Guide to the Spectroscopic Profile of 5-Amino-2-bromobenzoic Acid

This technical guide provides a detailed overview of the expected spectroscopic characteristics
of 5-Amino-2-bromobenzoic acid (CAS No: 2840-02-0). Designed for researchers, scientists,
and professionals in drug development, this document outlines the anticipated data from core
analytical techniques, details common experimental protocols, and visualizes the analytical
workflow.

While specific experimental spectra for 5-Amino-2-bromobenzoic acid are not widely
available in public databases, this guide extrapolates the expected spectroscopic data based
on its chemical structure and by referencing the well-documented isomer, 2-Amino-5-
bromobenzoic acid (CAS No: 5794-88-7). This approach provides a robust predictive
framework for the characterization of the target molecule.

Molecular Structure and Properties

o |[UPAC Name: 5-Amino-2-bromobenzoic acid[1]

Molecular Formula: C7HeBrNO2[1]

Molecular Weight: 216.03 g/mol [1]

Monoisotopic Mass: 214.95819 Da[1]

Synonyms: 2-Bromo-5-aminobenzoic acid[1]
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Spectroscopic Data Summary

The following tables summarize the key expected and comparative spectroscopic data for 5-
Amino-2-bromobenzoic acid.

Table 1: Infrared (IR) Spectroscopy Data

. Expected Wavenumber o
Functional Group ( 1 Description
cm-

Two bands expected for

N-H Stretch (Amine) 3500 - 3300 ] ]
primary amine
O-H Stretch (Carboxylic Acid) 3300 - 2500 Very broad band
C=0 Stretch (Carboxylic Acid) 1710 - 1680 Strong absorption
C=C Stretch (Aromatic) 1620 - 1550 Multiple sharp bands
C-N Stretch (Aromatic Amine) 1340 - 1250 Medium to strong absorption
C-Br Stretch 700 - 500 Characteristic absorption

Note: Data for the related isomer, 2-Amino-5-bromobenzoic acid, shows characteristic IR peaks
at 3497, 3383 (N-H), and 1675 (C=0) cm~1.[2][3]

Table 2: 1H NMR Spectroscopy Data (in DMSO-de)

Expected Chemical

Proton . Multiplicity Integration
Shift (6, ppm)
-COOH >10.0 Broad Singlet 1H
Doublet, Doublet of
Aromatic H 6.5-8.0 3H
Doublets
-NH:z ~5.0 Broad Singlet 2H

Note: The exact chemical shifts and coupling constants for the three aromatic protons will
depend on their positions relative to the amino, bromo, and carboxyl groups.
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Table 3: 13C NMR Spectroscopy Data (in DMSO-ds)

Carbon Expected Chemical Shift (d, ppm)
C=0 (Carboxylic Acid) >170
Aromatic C-NH:z 140 - 150
Aromatic C-H 115-135
Aromatic C-Br 110 - 120
Aromatic C-COOH 125-135
Table 4. Mass Spectrometry (MS) Data
lon Expected m/z Description

[M]* 215

Molecular ion peak
corresponding to the 7°Br

isotope.

[M+2]* 217

Isotopic peak corresponding to
the 81Br isotope, with
approximately equal intensity
to the [M]* peak.

[M-OH]* 198 / 200

Loss of the hydroxyl radical

from the carboxylic acid.

[M-COOH]* 170 /172

Loss of the carboxyl group.

Note: Electron ionization mass spectrometry of the isomer 2-Amino-5-bromobenzoic acid

shows key fragments at m/z 197 and 199.[2][4]

Experimental Protocols

The acquisition of spectroscopic data for compounds like 5-Amino-2-bromobenzoic acid

follows standardized analytical procedures.
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Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared spectra are typically obtained using a Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Solid): The sample can be prepared as a potassium bromide (KBr)
pellet, where a small amount of the compound is finely ground with KBr powder and pressed
into a thin, transparent disk.[4] Alternatively, an Attenuated Total Reflectance (ATR)
accessory can be used, where the solid sample is pressed directly against a crystal (such as
diamond or germanium) for analysis.[2][4]

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400
cm~1) by averaging multiple scans to improve the signal-to-noise ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are acquired on a high-field NMR spectrometer.

Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent,
such as dimethyl sulfoxide-de (DMSO-ds) or chloroform-d (CDCls). Tetramethylsilane (TMS)
is typically added as an internal standard for chemical shift referencing (0 ppm).

Data Acquisition: Both *H and *3C NMR spectra are acquired. For *H NMR, standard
parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For 3C
NMR, longer acquisition times and proton decoupling are used to simplify the spectrum and
enhance sensitivity.

Mass Spectrometry (MS)

Mass spectra can be acquired using various ionization techniques.

o Sample Introduction: The sample can be introduced directly into the ion source via a solid

probe or, if coupled with chromatography, via a GC or LC column.

« lonization: For a thermally stable, non-volatile compound, Electron lonization (El) is a

common method that provides detailed fragmentation patterns.[2] For more sensitive
analyses or less stable compounds, Electrospray lonization (ESI) is often used, which
typically yields the protonated molecular ion [M+H]*.[2]
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« Detection: lons are separated based on their mass-to-charge ratio (m/z) by a mass analyzer
(e.g., quadrupole, time-of-flight) and detected.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization
of a chemical compound like 5-Amino-2-bromobenzoic acid.
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Caption: Generalized workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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